molecular formula C9H14N2OS B1477639 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide CAS No. 2097999-72-7

2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide

Cat. No.: B1477639
CAS No.: 2097999-72-7
M. Wt: 198.29 g/mol
InChI Key: QMRLIFOXZISHEP-UHFFFAOYSA-N
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Description

2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C9H14N2OS and its molecular weight is 198.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide plays a significant role in biochemical reactions, particularly in the formation of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been utilized in the synthesis of heterocyclic compounds, which are known for their diverse biological activities . The interactions of this compound with these biomolecules often involve condensation and substitution reactions, leveraging the active hydrogen on the C-2 position of the compound .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of heterocyclic derivatives, such as thiophene and thiazole, suggests its potential in modulating cellular activities . These effects are crucial for understanding how this compound can be utilized in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules and enzyme inhibition or activation. The compound’s cyano and carbonyl functions enable it to participate in various biochemical reactions, forming stable complexes with enzymes and proteins . These interactions can lead to changes in gene expression and modulation of enzymatic activities, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it a reliable candidate for biochemical studies . Long-term studies have indicated that this compound maintains its activity and continues to influence cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects on cellular functions without significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s cyanoacetamide structure allows it to participate in reactions that form heterocyclic compounds, which are essential in metabolic processes . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and achieving desired biochemical effects.

Properties

IUPAC Name

2-cyano-N-ethyl-N-(thiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-2-11(9(12)3-5-10)8-4-6-13-7-8/h8H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRLIFOXZISHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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